Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate
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Overview
Description
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate is an organic compound with the molecular formula C22H26O6 It is a derivative of benzoic acid and contains both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 6-bromohexanol to introduce the hexyl chain, followed by the reaction with 4-(methoxycarbonyl)phenol to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The aromatic ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate
- Methyl 4-(methoxycarbonyl)phenyl ether
- Hexyl 4-hydroxybenzoate
Uniqueness
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate is unique due to its combination of ester and ether functional groups, along with a flexible hexyl chain. This structural arrangement provides distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
methyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-25-21(23)17-7-11-19(12-8-17)27-15-5-3-4-6-16-28-20-13-9-18(10-14-20)22(24)26-2/h7-14H,3-6,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRRWYOSLVISOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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